molecular formula C12H4Br5FO B15091955 3-Fluoro-2,2',4,4',6-pentabromodiphenyl ether CAS No. 887401-80-1

3-Fluoro-2,2',4,4',6-pentabromodiphenyl ether

Cat. No.: B15091955
CAS No.: 887401-80-1
M. Wt: 582.7 g/mol
InChI Key: RQWOMWHCPDRRFC-UHFFFAOYSA-N
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Description

3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is a chemical compound with the molecular formula C₁₂H₄Br₅FO. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are known for their use as flame retardants. This compound is characterized by the presence of five bromine atoms and one fluorine atom attached to a diphenyl ether structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether typically involves the bromination of 3-fluorodiphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .

Industrial Production Methods

Industrial production of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It is also known to interfere with cellular signaling pathways, leading to oxidative stress and inflammation. The bromine atoms in the compound contribute to its high reactivity and potential toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is unique due to the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to other PBDEs. This fluorine atom can influence the compound’s stability, solubility, and interaction with biological systems, making it a valuable compound for specific research applications .

Properties

CAS No.

887401-80-1

Molecular Formula

C12H4Br5FO

Molecular Weight

582.7 g/mol

IUPAC Name

1,3,5-tribromo-2-(2,4-dibromophenoxy)-4-fluorobenzene

InChI

InChI=1S/C12H4Br5FO/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)11(18)10(12)17/h1-4H

InChI Key

RQWOMWHCPDRRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)F)Br

Origin of Product

United States

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